1-Tert-butoxycarbonyl-4-tert-butyl-piperidine-2-carboxylic acid
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Overview
Description
1-[(tert-Butoxy)carbonyl]-4-tert-butylpiperidine-2-carboxylic acid is a chemical compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and a tert-butyl group. This compound is often used in organic synthesis, particularly in the protection of amines due to its stability under various reaction conditions .
Preparation Methods
One common method is the reaction of piperidine derivatives with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This reaction can be conducted under aqueous conditions or in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . Industrial production methods often utilize flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
1-[(tert-Butoxy)carbonyl]-4-tert-butylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Substitution Reactions: The tert-butoxycarbonyl group can be selectively removed using reagents such as oxalyl chloride in methanol, yielding deprotected amines.
Protection and Deprotection: The compound is commonly used as a protecting group for amines, which can be added under basic conditions and removed under acidic conditions.
Scientific Research Applications
1-[(tert-Butoxy)carbonyl]-4-tert-butylpiperidine-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(tert-butoxy)carbonyl]-4-tert-butylpiperidine-2-carboxylic acid primarily involves its role as a protecting group. The tert-butoxycarbonyl group stabilizes the amine by resonance, facilitating its cleavage under acidic conditions. The resulting carbocation can be stabilized through elimination by a trifluoroacetate ion . This mechanism is crucial in the synthesis of peptides and other complex molecules.
Comparison with Similar Compounds
1-[(tert-Butoxy)carbonyl]-4-tert-butylpiperidine-2-carboxylic acid can be compared with other similar compounds, such as:
N-tert-Butoxycarbonyl-4-piperidone: Another piperidine derivative with a tert-butoxycarbonyl group, used in similar applications.
4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid: A compound with a piperazine ring and a tert-butoxycarbonyl group, used in organic synthesis.
The uniqueness of 1-[(tert-butoxy)carbonyl]-4-tert-butylpiperidine-2-carboxylic acid lies in its specific substitution pattern, which provides distinct reactivity and stability, making it valuable in various synthetic applications.
Properties
Molecular Formula |
C15H27NO4 |
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Molecular Weight |
285.38 g/mol |
IUPAC Name |
4-tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C15H27NO4/c1-14(2,3)10-7-8-16(11(9-10)12(17)18)13(19)20-15(4,5)6/h10-11H,7-9H2,1-6H3,(H,17,18) |
InChI Key |
CDOBSVFTTFGOMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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